![molecular formula C20H35NO4 B590965 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide CAS No. 925448-37-9](/img/structure/B590965.png)
3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide
Overview
Description
This compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . It is a monocarboxylic acid amide that is tetradecanamide substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom .
Molecular Structure Analysis
The molecular formula of this compound is C18H31NO4 . It has a molecular weight of 325.4 g/mol . The structure includes a tetradecanamide backbone with an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.4 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Quorum Sensing in Gram-Negative Bacteria
“N-3-oxo-hexadecanoyl-L-Homoserine lactone” is one of the N-acyl homoserine lactones (AHL) that mediate quorum sensing in Gram-negative bacteria . Quorum sensing is a mechanism by which bacteria communicate with each other and coordinate their growth activities .
Interactions with Eukaryotes
In addition to bacterial communication, AHL are involved in interactions with eukaryotes . Short-chain AHL are easily taken up by plants and transported over long distances .
Plant Growth Promotion
These compounds promote root elongation and growth . They prime plants for enhanced resistance to biotic and abiotic stress .
Mediating Plant Resistance to Stress
Many studies have focused on priming effects of “N-3-oxo-hexadecanoyl-L-Homoserine lactone” for enhanced plant resistance to stress . The Arabidopsis protein ALI1 has been identified as a mediator of these responses in plants .
Role in Adventitious Root Formation
“N-3-oxo-hexadecanoyl-L-Homoserine lactone” can accelerate auxin-dependent adventitious root formation, possibly via Hydrogen Peroxide- and Nitric Oxide-dependent Cyclic GMP signaling in mung bean seedlings .
Regulation of Bacterial Quorum Sensing
This compound may be used to study the signaling involved in the regulation of bacterial quorum sensing .
Mechanism of Action
Target of Action
N-3-oxo-hexadecanoyl-L-Homoserine lactone is an unusual, substituted, long-chain N-acyl-homoserine lactone (AHL) produced by some bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is thought to be involved in quorum sensing , a regulatory system used by bacteria for controlling gene expression in response to increasing cell density .
Mode of Action
N-3-oxo-hexadecanoyl-L-Homoserine lactone is a signaling molecule that coordinates group behaviors at high densities in many bacteria . It adsorbs to and promotes the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .
Biochemical Pathways
N-3-oxo-hexadecanoyl-L-Homoserine lactone is thought to be involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on their population density . Substituted, long-chain AHLs, including N-3-oxo-hexadecanoyl-L-Homoserine lactone, prime for systemic acquired resistance to pathogen attack in plants .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in dmf and dmso at 20 mg/ml . This suggests that the compound may have good bioavailability.
Result of Action
The result of N-3-oxo-hexadecanoyl-L-Homoserine lactone’s action is the coordination of group behaviors in bacteria at high densities . This can lead to changes in gene expression and cellular behavior, which can have significant effects on the bacterial community and its interactions with its environment .
Action Environment
The action of N-3-oxo-hexadecanoyl-L-Homoserine lactone can be influenced by environmental factors. For example, the compound is involved in quorum sensing, a process that is highly dependent on the density of the bacterial population . Therefore, changes in the bacterial population density, such as those caused by changes in the environment, can influence the action of N-3-oxo-hexadecanoyl-L-Homoserine lactone.
properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.